2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Description
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structure
The synthesis and structural analysis of triazole compounds containing a thioamide group have been explored. For example, Li Fa-qian et al. (2005) synthesized compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, including structures similar to the target compound. The crystal structure of these compounds revealed potentially weak CH···N intermolecular interactions, which stabilize the structure (Li Fa-qian et al., 2005).
Biological Activities
Antifungal and Plant Growth Regulating Activities
The synthesized triazole compounds have demonstrated antifungal and plant growth regulating activities, highlighting their potential application in agriculture and plant science research (Li Fa-qian et al., 2005).
Cholinesterase Inhibition
N-aryl derivatives of similar compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in the treatment of neurodegenerative diseases such as Alzheimer's (N. Riaz et al., 2020).
Antitumor Activity
Derivatives bearing different heterocyclic rings have been screened for their potential antitumor activity against human tumor cell lines, showcasing the relevance of these compounds in cancer research (L. Yurttaş et al., 2015).
Antimicrobial Activities
The synthesis of derivatives and their evaluation for antimicrobial activity against various pathogens suggest their use in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARANEOOWLOHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide |
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